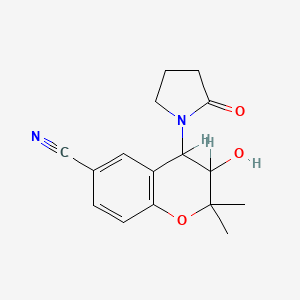
Cromakalim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cromakalim is a potassium channel-opening vasodilator. It is known for its ability to act on ATP-sensitive potassium channels, causing membrane hyperpolarization. This action makes it effective in treating hypertension by relaxing vascular smooth muscle and lowering blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cromakalim involves several steps:
Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen to form the product.
Treatment with aqueous N-bromosuccinimide: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.
Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.
Ring opening with ammonia: This step yields a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.
Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.
Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring and yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary reactions it is known for.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Cromakalim has a wide range of applications in scientific research:
Chemistry: Used as a tool to study potassium channel function and regulation.
Biology: Investigated for its effects on cellular membrane potential and ion transport.
Medicine: Explored for its potential in treating hypertension, glaucoma, and other conditions involving smooth muscle relaxation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Cromakalim exerts its effects by opening ATP-sensitive potassium channels. This action leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells, thereby causing relaxation. This mechanism is particularly effective in lowering blood pressure by relaxing vascular smooth muscle .
Comparación Con Compuestos Similares
Pinacidil: Another potassium channel opener with similar vasodilatory properties.
Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.
Diazoxide: Primarily used for its hyperglycemic effects but also acts as a potassium channel opener.
Comparison: Cromakalim is unique in its potency and selectivity for ATP-sensitive potassium channels. It is approximately 100-fold more potent than pinacidil and exhibits a distinct profile in terms of its effects on vascular and cardiac tissues. Unlike some other potassium channel openers, this compound does not significantly affect cardiac muscle tension, making it a safer option for patients with cardiovascular conditions .
Propiedades
Número CAS |
94535-51-0 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES isomérico |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Sinónimos |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















